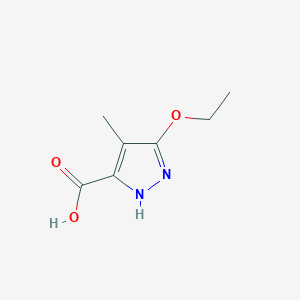

5-Ethoxy-4-methyl-1H-pyrazole-3-carboxylic acid

Description

5-Ethoxy-4-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by an ethoxy group at position 5, a methyl group at position 4, and a carboxylic acid moiety at position 3 of the pyrazole ring.

Properties

IUPAC Name |

3-ethoxy-4-methyl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-12-6-4(2)5(7(10)11)8-9-6/h3H2,1-2H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLZIFSWCCXONF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NNC(=C1C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-4-methyl-1H-pyrazole-3-carboxylic acid typically involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency of industrial synthesis .

Chemical Reactions Analysis

Condensation Reactions to Form Carboxamides

Pyrazole carboxylic acids, including derivatives with substituents like methoxy and ethoxy groups, undergo condensation reactions with amines to form carboxamides. For example, pyrazole-3-carboxylic acid reacts with 2,3-diaminopyridine under reflux conditions to yield 1H-pyrazole-3-carboxamide derivatives . This reaction mechanism involves nucleophilic attack by the amine on the carbonyl group of the carboxylic acid, forming an amide bond.

Reaction Conditions and Yields

| Reaction Type | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Condensation with 2,3-diaminopyridine | 2,3-diaminopyridine, pyrazole-3-carboxylic acid | Reflux in benzene or ethanol | 69% |

Hydrolysis of Ester Precursors

While the target compound is a carboxylic acid, its synthesis may involve hydrolysis of ester precursors. For example, ethyl 1H-pyrazole-3-carboxylate can be hydrolyzed in alkaline conditions (e.g., sodium hydroxide in ethanol) to yield the corresponding carboxylic acid . This reaction typically requires heating and neutralization steps to isolate the acid.

Reaction Conditions and Yields

| Reaction Type | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Hydrolysis of ethyl ester | Sodium hydroxide, ethanol | Room temperature, vacuum drying | 93% |

Reaction with Hydrazine Derivatives

Pyrazole carboxylic acids react with hydrazine derivatives to form hydrazides or related compounds. For instance, pyrazole-3-carboxylic acid reacts with methylhydrazine to form intermediates in pyrazole synthesis . While not directly demonstrated for 5-ethoxy-4-methyl derivatives, analogous reactions are plausible under controlled conditions.

Substitution and Functionalization

Pyrazole rings with electron-withdrawing groups (e.g., carboxylic acids) can undergo electrophilic substitution. Bromination, for example, is a common reaction for pyrazole derivatives. Tribromooxyphosphorus (PBr₃) is frequently used for bromination, as seen in the synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester . This suggests that functionalization of the ring’s substituents (e.g., ethoxy group) may be achievable via similar reagents.

Insecticidal Activity and Bioassay Protocols

While not a direct chemical reaction, pyrazole carboxylic acids are tested for biological activity. For example, pyrazole-5-carboxylic acid derivatives exhibit insecticidal effects against Aphis fabae, with mortality rates up to 85.7% at 12.5 mg/L . Such bioassays often involve mixing the compound with pest populations and monitoring mortality over time.

Scientific Research Applications

Medicinal Chemistry

1.1. Neuropharmacological Applications

Research indicates that 5-Ethoxy-4-methyl-1H-pyrazole-3-carboxylic acid exhibits significant potential as a therapeutic agent targeting trace amine-associated receptors (TAARs). It has been identified as a partial agonist of human TAAR1, which is implicated in several neurological disorders, including:

- Attention Deficit Hyperactivity Disorder (ADHD)

- Schizophrenia

- Anxiety Disorders

- Depression

The compound's pharmacological profile suggests it may offer a safer alternative to existing treatments with fewer side effects. A study highlighted its selectivity against the dopamine transporter and the hERG ion channel, making it a promising candidate for the treatment of chronic central nervous system disorders .

Synthesis and Chemical Reactions

2.1. Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including the reaction of ethyl cyanoacetate with hydrazine derivatives. This process is noted for its efficiency and high yield, which is critical for industrial applications .

2.2. Reaction Mechanisms

The compound can also participate in various chemical reactions, leading to derivatives that may enhance its bioactivity or alter its properties for specific applications. For instance, modifications to the carboxylic acid group can yield amides or esters that may exhibit improved solubility or bioavailability .

Material Science Applications

3.1. Coordination Polymers

This compound has been utilized in the synthesis of coordination polymers, which display unique structural properties and potential applications in sensing and catalysis. These materials often exhibit luminescence properties that can be harnessed for detecting metal ions or other analytes in solution .

3.2. Luminescent Sensors

Recent studies have shown that polymers derived from this pyrazole compound can act as effective luminescent sensors for detecting metal ions such as Cu²⁺, Co²⁺, and Fe³⁺ with high sensitivity and selectivity. The quenching constants for these interactions indicate strong potential for environmental monitoring and analytical chemistry applications .

Case Studies

Mechanism of Action

The mechanism of action of 5-Ethoxy-4-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Structural and Functional Differences

The table below summarizes critical differences between 5-ethoxy-4-methyl-1H-pyrazole-3-carboxylic acid and related pyrazolecarboxylic acid derivatives:

Biological Activity

5-Ethoxy-4-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a five-membered ring structure with two nitrogen atoms, characterized by the following molecular formula:

The synthesis typically involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and functional group modifications. Catalysts such as acids or bases are often employed to facilitate this process.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a 1H-pyrazole scaffold can inhibit the growth of various cancer cell types, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Prostate Cancer

In vitro studies have demonstrated that these compounds can effectively reduce cell proliferation and induce apoptosis in cancer cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzyme activity by binding to active or allosteric sites, thus altering various biochemical pathways. For instance, it has been noted for its potential as an androgen receptor modulator, which is crucial in treating androgen-dependent conditions like prostate cancer .

Comparative Biological Activity

To better understand the biological efficacy of this compound, a comparison with similar pyrazole compounds is essential. The following table summarizes key findings regarding their activities:

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Anticancer | , |

| 5-Methyl-1H-pyrazole-3-carboxylic acid | Anti-inflammatory | |

| 1H-Pyrazole-3-carboxylic acid | Antibacterial |

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological efficacy of pyrazole derivatives:

- Antitumor Activity : A study on various pyrazole derivatives indicated significant inhibition of tumor growth in animal models, particularly in breast and liver cancers .

- Enzyme Inhibition : Research has shown that pyrazole derivatives can act as selective COX inhibitors, demonstrating anti-inflammatory properties superior to standard treatments like celecoxib .

- Antimicrobial Properties : Some derivatives have exhibited promising activity against bacterial strains such as E. coli and Staphylococcus aureus, highlighting their potential as antimicrobial agents .

Q & A

Q. What are the common synthetic routes for 5-Ethoxy-4-methyl-1H-pyrazole-3-carboxylic acid, and how are intermediates purified?

A typical approach involves condensation reactions of hydrazides or sulfonylhydrazides with cyano- or ethoxyacrylate derivatives. For example, cyclocondensation of 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate yields pyrazole intermediates, which are purified via recrystallization (ethanol) or solvent extraction (CH₂Cl₂) . Critical steps include temperature control (~50°C) and post-reaction workup with ice water to precipitate products.

Q. Which spectroscopic techniques are routinely used to characterize this compound and its derivatives?

Standard characterization employs IR (to confirm carbonyl and NH/OH groups), ¹H-NMR (for substituent regiochemistry and methyl/ethoxy group integration), and mass spectrometry (to verify molecular ion peaks). Elemental analysis ensures purity (>95%) . For example, IR peaks near 1700 cm⁻¹ indicate carboxylic acid or ester carbonyls, while ¹H-NMR resonances at δ 1.3–1.5 ppm confirm ethoxy groups .

Q. What pharmacological screening assays are relevant for evaluating derivatives of this compound?

Analgesic and anti-inflammatory activities are assessed using acetic acid-induced writhing (mice) and carrageenan-induced paw edema (rats). Ulcerogenicity is tested via histopathological examination of gastric mucosa. Dose-response studies (10–100 mg/kg) and statistical analysis (e.g., ANOVA) are critical for validating efficacy .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives under varying reaction conditions?

Catalyst selection (e.g., NaN₃ in DMF) and solvent polarity significantly impact yields. For instance, azidomethylation reactions in DMF at 50°C achieve >80% conversion, whereas THF with tert-butyl peroxide under reflux improves cyclization efficiency . Kinetic studies (time-temperature profiles) and HPLC monitoring can identify optimal reaction windows.

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structurally similar pyrazole analogs?

Discrepancies arise from tautomerism or regiochemical ambiguity. Advanced techniques like NOESY (to confirm spatial proximity of substituents) and ¹³C-DEPT NMR (to differentiate quaternary carbons) are essential. Computational modeling (DFT calculations) can predict stable tautomers and align with experimental data .

Q. What strategies mitigate poor solubility of this compound in biological assays?

Derivatization via esterification (e.g., ethyl esters) or salt formation (e.g., sodium carboxylates) enhances solubility. Co-solvents (DMSO/PEG 400 mixtures) or nanoformulation (liposomes) improve bioavailability. Phase-solubility diagrams guide excipient selection .

Q. How can structure-activity relationships (SAR) guide the design of potent kinase inhibitors based on this scaffold?

Substituent modifications at positions 4 and 5 (e.g., introducing methylsulfanyl or trifluoromethylbenzyl groups) modulate ATP-binding affinity. Molecular docking (AutoDock Vina) and kinase profiling (e.g., against EGFR or VEGFR2) validate target engagement. Bioisosteric replacement (e.g., pyrazolo[4,3-c]pyridinones) optimizes potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.